4-bromo-1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid
Description
4-Bromo-1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid is a halogenated and fluorinated pyrrole derivative. Its structure features a bromine atom at position 4, a trifluoromethyl (-CF₃) group at position 1, and a carboxylic acid (-COOH) moiety at position 2 of the pyrrole ring.
Properties
CAS No. |
2763999-76-2 |
|---|---|
Molecular Formula |
C6H3BrF3NO2 |
Molecular Weight |
257.99 g/mol |
IUPAC Name |
4-bromo-1-(trifluoromethyl)pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C6H3BrF3NO2/c7-3-1-4(5(12)13)11(2-3)6(8,9)10/h1-2H,(H,12,13) |
InChI Key |
QBDZRNBGYTUBLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(C=C1Br)C(F)(F)F)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α,β-unsaturated carbonyl compound and an amine.
Introduction of the Bromine Atom: Bromination of the pyrrole ring can be achieved using bromine or a brominating agent like N-bromosuccinimide (NBS).
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a trifluoromethylation reaction, often using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst.
Industrial Production Methods
Industrial production of 4-bromo-1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and recycling of reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
4-bromo-1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is investigated for its biological activity, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 4-bromo-1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. The carboxylic acid group can participate in hydrogen bonding and other interactions that enhance its binding affinity to targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and molecular weights of 4-bromo-1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid with related pyrrole derivatives:
Key Observations :
- Bromine vs. The -CF₃ group, while also electron-withdrawing, is less bulky and may improve lipophilicity .
- Carboxylic Acid Group : The -COOH moiety enables hydrogen bonding and salt formation, influencing solubility and crystallinity. Derivatives like methyl esters (e.g., Methyl 4-bromo-1H-pyrrole-2-carboxylate) exhibit increased lipophilicity compared to the acid form .
Quorum Sensing Inhibition
The parent compound, 1H-pyrrole-2-carboxylic acid, demonstrates significant quorum sensing (QS) inhibition in Pseudomonas aeruginosa, reducing virulence factors like elastase (96% inhibition), protease (74%), and pyocyanin (44%) at 1 mg/mL. It suppresses QS genes (lasI, lasR, rhlI, pqsA, etc.) by up to 97% .
Biological Activity
4-Bromo-1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article reviews its synthesis, biological properties, and potential applications based on various research findings.
Synthesis
The synthesis of 4-bromo-1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid typically involves several steps:
- Formation of the Pyrrole Ring : The pyrrole ring is synthesized through cyclization reactions involving α,β-unsaturated carbonyl compounds and amines.
- Bromination : The bromine atom is introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS).
- Trifluoromethylation : The trifluoromethyl group is added using trifluoromethyl iodide or sulfonates under controlled conditions.
These synthetic methods enable the production of the compound with high purity and yield, essential for subsequent biological evaluations.
The biological activity of 4-bromo-1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the bromine atom and trifluoromethyl group enhances binding affinity and selectivity towards these targets, potentially leading to the inhibition of enzyme activity or modulation of receptor functions.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties. For instance, related pyrrole derivatives have shown promising activity against drug-resistant strains of Mycobacterium tuberculosis, with some exhibiting minimum inhibitory concentrations (MIC) below 0.016 μg/mL . This suggests that structural modifications in pyrrole derivatives can lead to significant improvements in anti-tuberculosis activity.
Anticancer Properties
Research has also explored the anticancer potential of pyrrole-based compounds. A study on C-4 analogues demonstrated that certain derivatives could effectively depolymerize microtubules, a mechanism crucial for cancer cell proliferation inhibition. The antiproliferative activities were correlated with their microtubule-depolymerizing effects .
Comparative Analysis
The following table summarizes key biological activities and properties of 4-bromo-1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid compared to other halogenated pyrrole derivatives:
| Compound | Antiproliferation IC50 (µM) | Microtubule Depolymerization EC50 (µM) | Remarks |
|---|---|---|---|
| 4-Bromo-1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid | TBD | TBD | Potentially effective against drug-resistant TB |
| Colchicine | 0.016 ± 0.002 | 0.030 | Known microtubule inhibitor |
| JG-03-14 | 0.036 ± 0.002 | 0.490 | Moderate activity |
| 4-Chlorophenyl derivative | 0.919 ± 0.020 | >75 | Lower efficacy |
Case Studies
Several case studies have been conducted to evaluate the biological efficacy of pyrrole derivatives:
- Anti-Tuberculosis Activity : A study designed pyrrole-2-carboxamides based on MmpL3 crystal structures, revealing that certain substitutions significantly enhance anti-TB activity while maintaining low cytotoxicity .
- Microtubule Targeting : Research on analogues targeting the colchicine site indicated that structural modifications could lead to enhanced antiproliferative effects through microtubule depolymerization .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-bromo-1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid, and how do reaction conditions influence yields?
- Methodological Answer : Synthesis typically involves halogenation (bromination) and trifluoromethylation steps. A common approach is coupling brominated pyrrole intermediates with trifluoromethylating agents like CF₃I under basic conditions (e.g., K₂CO₃ in DMF) . Reaction temperature (often 80–100°C) and catalyst choice (e.g., CuI for Ullmann-type couplings) significantly affect yields, which range from 60% to 95% depending on purification protocols . Optimization of solvent polarity (e.g., DMSO vs. THF) can mitigate side reactions like decarboxylation.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substitution patterns via diagnostic peaks (e.g., pyrrole ring protons at δ 6.5–7.5 ppm; CF₃ group deshields adjacent carbons to ~110–120 ppm) .
- LCMS/HRMS : Validate molecular weight (M-1 or M+1 ions) and purity (>95% by HPLC) .
- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., bromine vs. CF₃ positioning) by analyzing bond lengths and angles, as demonstrated for analogous pyrrole derivatives .
Q. How do the bromine and trifluoromethyl groups influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?
- Methodological Answer : The bromine atom at the 4-position acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. The electron-withdrawing CF₃ group at the 1-position enhances electrophilicity at the 2-carboxylic acid site, facilitating amidation or esterification . However, steric hindrance from the CF₃ group may reduce reactivity in bulky ligand systems, necessitating Pd catalysts with high tolerance (e.g., XPhos) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in silico studies for this compound?
- Methodological Answer : Discrepancies often arise from solubility differences or metabolic instability. Use the following steps:
- Solubility profiling : Test in PBS, DMSO, and cell culture media; adjust formulations with cyclodextrins if needed .
- Metabolic stability assays : Incubate with liver microsomes to identify degradation pathways .
- Molecular docking refinement : Incorporate solvent effects and protein flexibility (e.g., using AMBER or GROMACS) to improve binding affinity predictions .
Q. What strategies optimize the compound’s pharmacokinetic properties for drug development without altering its core structure?
- Methodological Answer :
- Prodrug design : Convert the carboxylic acid to esters (e.g., ethyl or tert-butyl) to enhance membrane permeability .
- Co-crystallization : Improve solubility via salt formation (e.g., sodium or lysine salts) without structural modification .
- Lipophilicity adjustment : Introduce hydrophilic substituents at the 3-position while retaining bromine and CF₃ groups .
Q. How does the crystal packing of this compound affect its solid-state stability, and what techniques validate this?
- Methodological Answer : The monoclinic P2₁/c space group (common in pyrrole derivatives) influences stability via hydrogen-bonding networks between carboxylic acid groups. Validate using:
- PXRD : Compare experimental vs. simulated patterns to detect polymorphs .
- TGA/DSC : Assess thermal stability (decomposition >200°C indicates robust packing) .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Br···H contacts contribute 8–12% to packing) .
Q. Why do some synthetic routes yield regioisomeric byproducts, and how can they be minimized?
- Methodological Answer : Competing pathways during bromination (e.g., electrophilic attack at pyrrole C3 vs. C4) lead to regioisomers. Mitigation strategies include:
- Directed ortho-metalation : Use directing groups (e.g., TMS) to control bromine placement .
- Low-temperature kinetics : Slow addition of NBS (N-bromosuccinimide) at –20°C to favor thermodynamic control .
- HPLC purification : Separate isomers using C18 columns with acetonitrile/water gradients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
